molecular formula C20H16F7NO3 B027359 Aprepitant-M3-Metabolit CAS No. 419574-04-2

Aprepitant-M3-Metabolit

Katalognummer: B027359
CAS-Nummer: 419574-04-2
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: UISOBKKSNVFVOF-KTTLUUMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aprepitant-M3 Metabolite is an active metabolite of Aprepitant, a neurokinin-1 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy and surgery. The compound is known for its high affinity for the human substance P/neurokinin 1 receptor, which plays a crucial role in the emetic response .

Wissenschaftliche Forschungsanwendungen

Aprepitant-M3 Metabolite has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its interaction with neurokinin 1 receptors and its role in modulating the emetic response.

    Medicine: Investigated for its potential therapeutic applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions involving neurokinin 1 receptors.

    Industry: Utilized in the pharmaceutical industry for the development of new antiemetic drugs and formulations.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Aprepitant-M3 Metabolite involves several synthetic steps, starting from the parent compound, AprepitantSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of Aprepitant-M3 Metabolite follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Aprepitant-M3 Metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Aprepitant-M3 Metabolite, each with distinct pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Aprepitant-M3 Metabolite is unique due to its specific metabolic pathway and its high affinity for the neurokinin 1 receptor. Unlike other similar compounds, it is an active metabolite, meaning it retains pharmacological activity after the parent compound is metabolized .

Biologische Aktivität

Aprepitant-M3 metabolite, a significant derivative of the neurokinin-1 (NK-1) receptor antagonist aprepitant, has garnered attention due to its biological activity and implications in therapeutic contexts, particularly in oncology. This article delves into the biological activity of Aprepitant-M3, exploring its mechanisms, pharmacological effects, and clinical significance.

Overview of Aprepitant and Its Metabolite

Aprepitant is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). It works by antagonizing the NK-1 receptor, which is activated by substance P, a neuropeptide involved in the emetic response. The M3 metabolite retains some pharmacological activity, contributing to the overall efficacy of aprepitant in clinical settings.

Chemical Structure and Properties:

Compound NameMolecular FormulaKey Characteristics
AprepitantC23H21F7N4O3Parent compound; potent NK-1 receptor antagonist
Aprepitant-M3 MetaboliteC20H16F7NO3Active metabolite; retains NK-1 receptor antagonism

The primary action of Aprepitant-M3 metabolite involves:

  • NK-1 Receptor Antagonism: By inhibiting substance P from binding to NK-1 receptors, Aprepitant-M3 reduces the likelihood of vomiting, especially in patients undergoing chemotherapy. This mechanism is critical in managing acute and delayed nausea associated with highly emetogenic chemotherapy regimens .
  • Influence on Cytokines and Growth Factors: Emerging studies suggest that Aprepitant may exhibit antiproliferative effects. It has been proposed that it could enhance the efficacy of chemotherapeutic agents by modulating inflammatory cytokines and growth factors involved in tumor progression .

Pharmacokinetics

Aprepitant-M3 is formed through hepatic metabolism predominantly via the cytochrome P450 enzyme CYP3A4. This metabolic pathway results in several metabolites with varying degrees of activity:

  • Absorption: The bioavailability of aprepitant is approximately 60-65%, with peak plasma concentrations reached within 4 hours post-administration .
  • Metabolism: The M3 metabolite is one of several identified metabolites formed through N-dealkylation and O-dealkylation processes. While many metabolites are weakly active, Aprepitant-M3 exhibits a degree of pharmacological activity that contributes to its clinical effects .
  • Elimination: Approximately 50% of aprepitant metabolites are excreted via urine and feces, highlighting its systemic clearance mechanisms .

Case Studies

  • Chemotherapy-Induced Nausea and Vomiting:
    • In clinical trials involving patients receiving cisplatin-based chemotherapy, the addition of Aprepitant or its metabolites significantly reduced both acute and delayed nausea compared to placebo controls. This effect was particularly noted in patients who had previously experienced severe nausea during chemotherapy cycles .
  • Antitumor Activity:
    • Preliminary studies have suggested that combining Aprepitant with traditional chemotherapeutics may enhance antitumor efficacy by mitigating side effects such as nausea while potentially exerting direct antiproliferative effects on tumor cells. For instance, a study indicated improved outcomes in patients treated for advanced non-small cell lung cancer when Aprepitant was included in their regimen .

Drug Interactions

Aprepitant-M3 metabolite's interaction with other drugs is primarily mediated through the CYP3A4 enzyme system:

  • Inhibitory Effects: As a moderate inhibitor of CYP3A4, aprepitant can increase plasma concentrations of co-administered drugs that are substrates of this enzyme (e.g., benzodiazepines, warfarin). This necessitates careful monitoring and potential dose adjustments when used concurrently with these medications .
  • Clinical Recommendations: Healthcare providers should be aware of these interactions to optimize therapeutic regimens and minimize adverse effects associated with polypharmacy in cancer treatment settings.

Eigenschaften

IUPAC Name

(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOBKKSNVFVOF-KTTLUUMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433021
Record name Aprepitant-M3 Metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419574-04-2
Record name (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419574-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprepitant-M3 Metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aprepitant-M3 Metabolite
Reactant of Route 2
Aprepitant-M3 Metabolite
Reactant of Route 3
Aprepitant-M3 Metabolite
Reactant of Route 4
Reactant of Route 4
Aprepitant-M3 Metabolite
Reactant of Route 5
Aprepitant-M3 Metabolite
Reactant of Route 6
Aprepitant-M3 Metabolite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.